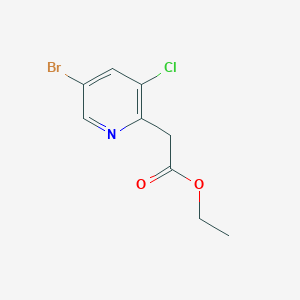
ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate typically involves the reaction of 5-bromo-3-chloropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- 5-Bromo-2-chloropyridine
- Chlorantraniliprole
Uniqueness
Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H9BrClNO2 |
|---|---|
Poids moléculaire |
278.53 g/mol |
Nom IUPAC |
ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3 |
Clé InChI |
RPVLBZDGBDVASY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=C(C=N1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


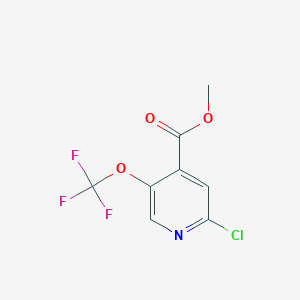
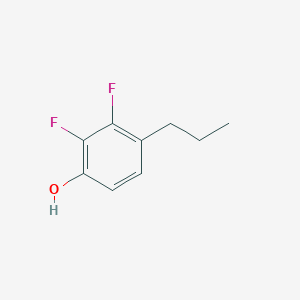
![8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13030402.png)
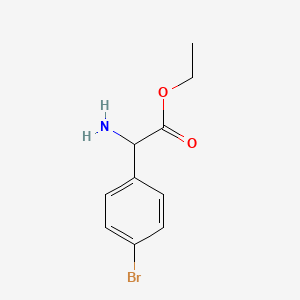
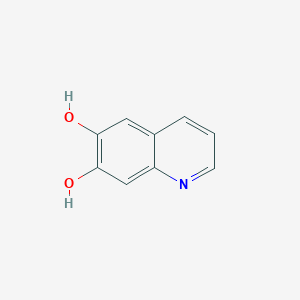
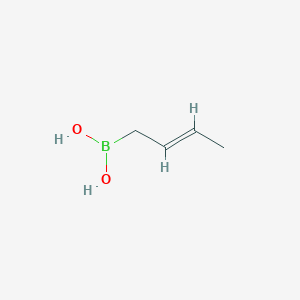
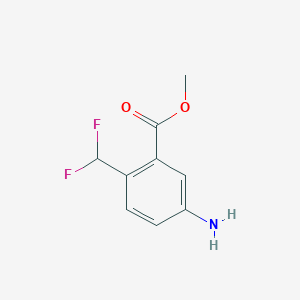

![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
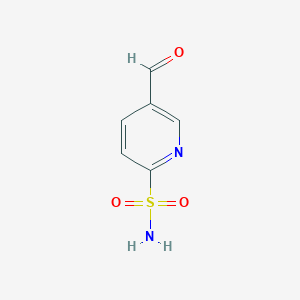
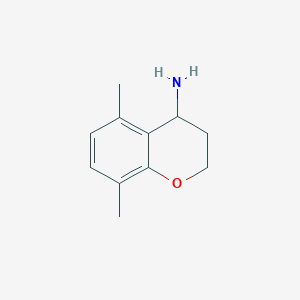
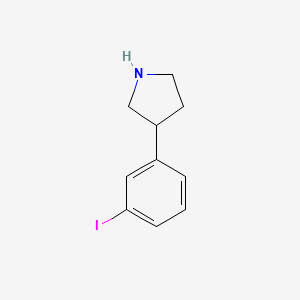
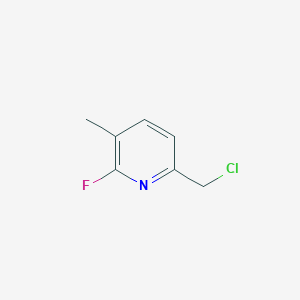
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
